![molecular formula C17H20FN3O3S B5201003 N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide and related compounds often involves multi-step chemical processes that may include the formation of benzenesulfonamide frameworks through reactions involving sulfonamide groups with various chemical entities to introduce fluoro-phenyl functionalities and other substituents. These synthetic routes are designed to enhance the compound's interaction with biological targets or to modify its chemical and physical properties (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds, including their crystal structures, offers insights into their potential interaction mechanisms with biological targets. For example, studies involving X-ray crystallography have provided detailed information on the arrangement of atoms, the geometry of the molecule, and the types of intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the compound's biological activities (Suchetan et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides, including N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, participate in various chemical reactions that enhance their utility in medicinal chemistry and other applications. For instance, their ability to act as inhibitors for certain enzymes is often explored through the synthesis of derivatives and analogs, highlighting their versatile chemical reactivity and interaction capabilities with biological systems (Nocentini et al., 2016).
Physical Properties Analysis
The physical properties of N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide, such as solubility, melting point, and crystalline form, are critical for its application in drug formulation and other chemical processes. These properties are determined by the molecular structure and the nature of substituents on the benzenesulfonamide core (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the sulfonamide group and the substituted groups attached to the benzene ring. These compounds show a range of activities, from enzyme inhibition to potential therapeutic applications, based on their chemical interactions with biological molecules. The design and synthesis of these compounds aim to optimize these interactions for desired outcomes (Lu et al., 2015).
Future Directions
The future directions for the study of “N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide” and similar compounds could involve further exploration of their potential as anticancer and antimicrobial agents . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-3-21(4-2)25(23,24)16-11-9-15(10-12-16)20-17(22)19-14-7-5-13(18)6-8-14/h5-12H,3-4H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVRQAAOAYAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.